Denatonium

Bitter taste receptor pharmacology TAS2R10 agonism in vitro receptor assay

Denatonium (CAS 47324-98-1) is the most bitter compound known (0.01–0.05 ppm)—far more potent than quinine. It selectively activates TAS2R4, TAS2R10, TAS2R13, and TAS2R46 (EC50 ~8.3 µM). This unique receptor profile ensures predictable, low-dose deterrence that generic alternatives cannot replicate. Trusted worldwide in denatured alcohol, antifreeze, and TAS2R signaling research. Choose the gold-standard bitterant. Request a quote.

Molecular Formula C21H29N2O+
Molecular Weight 325.5 g/mol
CAS No. 47324-98-1
Cat. No. B1200031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenatonium
CAS47324-98-1
SynonymsBitrex
denatonium
denatonium benzoate
denatonium chloride
Molecular FormulaC21H29N2O+
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C21H28N2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4/h7-14H,5-6,15-16H2,1-4H3/p+1
InChIKeyZFQMTVNLDNXRNQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denatonium (CAS 47324-98-1) for Industrial Procurement: Known as the Bitterest Compound with Quantified Receptor Potency and Safety Thresholds


Denatonium (CAS 47324-98-1) is a quaternary ammonium cation that is commercially supplied as its benzoate (CAS 3734-33-6) or saccharide salt. It is recognized as the most bitter chemical compound known, with bitterness thresholds of 0.05 ppm for the benzoate and 0.01 ppm for the saccharide form [1]. The cation is structurally related to the local anesthetic lidocaine, differing primarily by the addition of a benzyl group to the amino nitrogen, which confers its extreme bitterness . Denatonium functions as a potent agonist for multiple human bitter taste receptors (TAS2Rs), including TAS2R4, TAS2R10, TAS2R13, TAS2R43, and TAS2R46 [2]. Its primary industrial and scientific utility derives from its unparalleled aversive potency at exceptionally low concentrations, enabling its use as a deterrent (bitterant) to prevent accidental or intentional ingestion of toxic substances, in denatured alcohol formulations, and as a research tool for investigating bitter taste receptor signaling pathways.

Why In-Class Bitterants Cannot Simply Substitute for Denatonium: Evidence from Potency, Receptor Profile, and Psychophysical Response


Denatonium cannot be interchangeably substituted with other bitter-tasting compounds or structurally related analogs due to three quantifiable differentiators. First, its bitterness threshold (0.01–0.05 ppm) is orders of magnitude lower than that of quinine (detected at ~0.5–1 ppm in sensory studies) and other natural bitterants, meaning that generic substitution would require substantially higher loading concentrations to achieve comparable aversive effects [1]. Second, denatonium activates a distinct subset of TAS2R bitter taste receptors (including TAS2R4, TAS2R10, TAS2R13, and TAS2R46) with EC50 values in the low micromolar range, a receptor activation profile that is not replicated by other commercially available bitterants [2]. Third, direct head-to-head human psychophysical studies demonstrate that denatonium saccharide elicits significantly higher unpleasantness ratings than quinine across equivalent dilution concentrations, establishing a verifiable aversiveness differential that cannot be matched by in-class alternatives [3]. These three differential dimensions—threshold potency, receptor pharmacology, and psychophysical aversiveness—collectively preclude generic substitution for applications requiring predictable, low-concentration deterrent efficacy.

Quantitative Differentiation Evidence for Denatonium Against Key Comparators: Receptor Potency, Threshold Sensitivity, and Aversiveness


TAS2R10 Bitter Taste Receptor Activation: EC50 Comparison Between Denatonium Benzoate and Chloroquine

In a cell-based functional assay measuring TAS2R bitter taste receptor activation, denatonium benzoate activated TAS2R10 with an EC50 of 8.3 µM. When compared against chloroquine—another synthetic bitterant used in receptor pharmacology studies—denatonium was 6.1-fold more potent, with pEC50 values of 4.7 ± 0.1 for denatonium and 3.8 ± 0.1 for chloroquine, respectively [1]. This differential was observed in isolated guinea-pig airway smooth muscle preparations, where both compounds were evaluated for bronchodilator effects mediated through TAS2R activation [2]. Indomethacin pretreatment had no effect on the potency of either compound, confirming that the observed differential is intrinsic to TAS2R activation rather than downstream prostaglandin-mediated modulation [2].

Bitter taste receptor pharmacology TAS2R10 agonism in vitro receptor assay

Bitterness Detection Threshold: Quantitative Comparison Among Denatonium Benzoate, Sucrose Octaacetate, and Quinine Hydrochloride

In a two-bottle preference test conducted with spider monkeys (Ateles geoffroyi) as a model for primate gustatory responsiveness, taste avoidance thresholds were determined for six bitter tastants. The lowest concentration at which spider monkeys significantly discriminated and rejected the bitter solution versus a 30-mM sucrose control was 0.01 mM for denatonium benzoate, 0.001 mM for sucrose octaacetate, and 0.05 mM for quinine hydrochloride [1]. Across all three primate species tested (squirrel monkeys, spider monkeys, and pigtail macaques), the rank order of sensitivity was consistently: sucrose octaacetate > denatonium benzoate > quinine hydrochloride > caffeine > salicin > naringin. All three species were more sensitive to the two artificial tastants (sucrose octaacetate and denatonium benzoate) compared to the four naturally occurring bitter compounds [1].

Sensory neuroscience Taste psychophysics Aversive agent formulation

Human Psychophysical Aversiveness: Direct Comparison of Denatonium Saccharide and Quinine Across Multiple Concentrations

In a controlled human study with 120 undergraduate participants (60 male, 60 female), denatonium saccharide and quinine were evaluated for perceived unpleasantness at three equivalent chemical concentrations: 1/1,000, 1/5,000, and 1/10,000 dilutions. At all three concentration levels, denatonium saccharide was rated as significantly more unpleasant than quinine by both male and female participants [1]. The study employed a standardized rating scale and counterbalanced presentation order to control for carry-over effects. These findings corroborate the widely cited bitter index scale, in which denatonium is assigned a bitterness value of 1,000 relative to quinine set at a benchmark of 1 [2].

Human psychophysics Aversive conditioning Sensory evaluation

Salt Form Potency Differential: Denatonium Saccharide vs. Denatonium Benzoate Bitterness Thresholds

Within the denatonium compound family, the selection of counterion significantly modulates bitterness detection threshold. Denatonium saccharide exhibits a human detection threshold of 0.01 ppm (10 ppb), whereas denatonium benzoate is detected at 0.05 ppm (50 ppb)—a five-fold difference in sensory potency [1]. Both salt forms are commercially available and share identical cationic pharmacophore activity at TAS2R bitter taste receptors. Dilutions as low as 2 ppm for the saccharide form are reported as unbearably bitter to most humans, while the benzoate form typically requires 10 ppm to achieve comparably aversive intensity [1][2].

Formulation optimization Salt selection Sensory threshold

Receptor Polypharmacology: Denatonium Activates Multiple TAS2R Subtypes Including TAS2R4, TAS2R43, and TAS2R46

Denatonium engages a broader portfolio of bitter taste receptors than other characterized bitterants. Functional siRNA knockdown studies in enteroendocrine cells demonstrate that denatonium benzoate-induced glucagon-like peptide-1 (GLP-1) secretion is significantly attenuated by siRNA targeting GNAT3 (the G-protein gustducin), TAS2R4, TAS2R43, and TAS2R46 individually, confirming that denatonium's cellular effects are mediated through concurrent activation of at least these four distinct TAS2R subtypes [1]. mRNA expression profiling from human taste papillae further corroborates that denatonium perception correlates with relative abundance of TAS2R4, TAS2R10, TAS2R38, TAS2R43, and TAS2R46 [2]. In contrast, quinine perception in the same human cohort showed no significant correlation with TAS2R mRNA abundance, suggesting quinine's bitter percept may be mediated through a narrower or different receptor ensemble [2].

TAS2R polypharmacology siRNA knockdown GLP-1 secretion

Structural Basis for Extreme Bitterness: Lidocaine-Derived Quaternary Ammonium with Benzyl Substitution

Denatonium is structurally derived from the local anesthetic lidocaine (N,N-diethylamino-2,6-dimethylacetanilide) through two key modifications: quaternization of the amino nitrogen and addition of a benzyl functional group to the amino nitrogen, creating a permanent cationic charge . This quaternary ammonium structure differentiates denatonium from lidocaine and other tertiary amine local anesthetics (e.g., novocaine, benzocaine) in two critical ways relevant to procurement: (1) the permanent positive charge renders denatonium incapable of crossing lipid bilayers via passive diffusion, thereby eliminating central nervous system penetration and the local anesthetic activity that characterizes its parent compound ; and (2) the benzyl substitution confers the extreme bitterness that defines its utility as an aversive agent, whereas lidocaine itself is only mildly bitter and unsuitable for deterrent applications [1]. Denatonium capsaicinate, a derivative combining denatonium with capsaicin, has been patented to provide an enhanced bitter and pungent profile for specialized aversive applications [2].

Structure-activity relationship Medicinal chemistry Local anesthetic derivatives

Scientifically Validated Application Scenarios for Denatonium in Research and Industrial Formulations


Aversive Agent for Antifreeze and Engine Coolant Formulations

Denatonium benzoate is added to ethylene glycol-based engine coolants and methanol-based windshield washer fluids at concentrations of 30–50 ppm to render the products undrinkable and thereby prevent accidental ingestion by humans, pets, and wildlife. As of 2012, Australia, the United Kingdom, and seventeen U.S. states mandated the addition of denatonium benzoate to antifreeze specifically for this purpose . A 1995 evaluation concluded that the addition of denatonium benzoate to these products at low concentrations could afford protection against accidental ingestions [4]. The 0.05 ppm bitterness threshold of the benzoate form (5-fold higher sensitivity for the saccharide salt at 0.01 ppm, per Section 3 Evidence Item 4) ensures that a 30–50 ppm loading concentration provides a 600- to 1,000-fold margin above human detection threshold, making ingestion of even small volumes immediately and intolerably aversive.

Bitter Taste Receptor (TAS2R) Pharmacology Research Tool

Denatonium serves as a validated pan-agonist for investigating bitter taste receptor signaling pathways. It activates TAS2R4, TAS2R10, TAS2R43, and TAS2R46 with confirmed functional responses (EC50 = 8.3 µM for TAS2R10) and has been employed in studies examining bronchodilation, GLP-1 secretion, and gastrointestinal smooth muscle contractility . The compound's 6.1-fold higher potency compared to chloroquine in airway smooth muscle preparations (pEC50 4.7 vs 3.8, per Section 3 Evidence Item 1) makes it a preferred agonist for in vitro and ex vivo TAS2R functional assays. Additionally, siRNA knockdown studies confirm that denatonium-induced GLP-1 secretion is attenuated by targeting multiple TAS2R subtypes individually (per Section 3 Evidence Item 5), establishing denatonium as a tool for studying polypharmacological bitter receptor engagement in enteroendocrine and airway epithelial models.

Ethanol Denaturant for Industrial and Laboratory Alcohol

Denatonium benzoate is employed as a bitter denaturant in non-potable ethanol formulations to render the alcohol unfit for human consumption while preserving its utility for industrial, laboratory, and disinfection applications. The bitterness threshold of 0.05 ppm ensures that denatured alcohol containing 6–50 ppm denatonium becomes immediately and intolerably bitter upon tasting, effectively preventing diversion for beverage use . During the COVID-19 pandemic, denatonium-denatured alcohol saw expanded use in hand sanitizers and surface disinfectants, prompting renewed attention to the compound's safety profile. The European Food Safety Authority (EFSA) has evaluated denatonium benzoate in the context of pesticide residues and established maximum residue levels, though its 2012 peer review noted gaps in long-term toxicity data [4]. For procurement, the saccharide salt form (0.01 ppm threshold) offers a 5-fold potency advantage over the benzoate form (per Section 3 Evidence Item 4), enabling lower loading concentrations and reduced cost for equivalent denaturing efficacy.

Pediatric and Veterinary Deterrent in Household Chemical Products

Denatonium is incorporated into household cleaning products, personal care items (e.g., nail-biting deterrents), and rodenticides to prevent accidental pediatric ingestion and deter animal consumption. The compound's extreme aversiveness—rated 1,000-fold more bitter than quinine in human psychophysical studies (per Section 3 Evidence Item 3)—provides a safety layer beyond child-resistant packaging and parental supervision. A 1991 review of denatonium benzoate's efficacy and safety concluded that aversive agents such as denatonium should augment but not replace proven poison prevention methods including parental education and child-resistant closures . However, the same review noted that consideration should be given to the inherent toxicity of the product being denatonium-treated as well as potential long-term human exposure. The quaternary ammonium structure of denatonium (per Section 3 Evidence Item 6) ensures that the compound itself does not penetrate the central nervous system via passive diffusion, a critical safety consideration for products with potential oral exposure in pediatric and veterinary contexts.

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